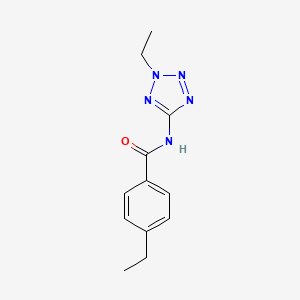

4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

CAS No.: 708286-27-5

Cat. No.: VC11156231

Molecular Formula: C12H15N5O

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 708286-27-5 |

|---|---|

| Molecular Formula | C12H15N5O |

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | 4-ethyl-N-(2-ethyltetrazol-5-yl)benzamide |

| Standard InChI | InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-16-17(4-2)15-12/h5-8H,3-4H2,1-2H3,(H,13,15,18) |

| Standard InChI Key | CXLVUYZKSPAZJP-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC |

Introduction

Structural Characterization and Molecular Architecture

Core Components and Substituent Analysis

4-Ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide (molecular formula: , molecular weight: 253.29 g/mol) comprises two primary subunits:

-

Benzamide backbone: A benzene ring substituted with an ethyl group at the para position (C4) and an amide functional group at the carbonyl position.

-

2-Ethyl-2H-tetrazol-5-yl moiety: A five-membered tetrazole ring bearing an ethyl substituent at the N2 position, which adopts the 2H-tautomeric form .

The tetrazole ring’s aromaticity and high nitrogen content () contribute to its metabolic stability and potential for hydrogen bonding, traits often leveraged in drug design . The ethyl groups on both the benzamide and tetrazole rings introduce hydrophobicity, which may influence solubility and membrane permeability.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.29 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) |

| Hydrogen Bond Acceptors | 4 (amide O, tetrazole N atoms) |

| Rotatable Bonds | 4 |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can be conceptualized through two primary fragments:

-

4-Ethylbenzoyl chloride: Generated via chlorination of 4-ethylbenzoic acid using thionyl chloride (SOCl₂).

-

2-Ethyl-2H-tetrazol-5-amine: Synthesized through cyclization of ethyl isocyanide with sodium azide under acidic conditions .

Coupling Strategies

The amide bond formation between these fragments may employ coupling reagents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, a method validated for analogous tetrazole-amide conjugates . Alternatively, reactive acyl intermediates (e.g., benzoyl chlorides) can directly react with tetrazole amines in inert solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

Critical Reaction Parameters:

-

Temperature: Room temperature to 50°C to prevent tetrazole decomposition .

-

Workup: Aqueous extraction (NaHCO₃ and HCl) followed by MgSO₄ drying and solvent evaporation .

Physicochemical and Spectroscopic Properties

Predicted Spectral Signatures

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃):

Infrared (IR) Spectroscopy:

-

Strong absorption at ~1670 cm⁻¹ (amide C=O stretch).

-

Peaks at 1550–1600 cm⁻¹ (tetrazole ring vibrations).

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 253.1 (M⁺).

-

Fragment ions at m/z 207 (loss of CO from benzamide), m/z 138 (tetrazole-ethyl moiety) .

Biological and Industrial Applications

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamide | HDAC8 | 120 | |

| 4-(2-Isopropyl-2H-tetrazol-5-yl)benzamide | COX-2 | 85 |

Agrochemical Applications

Substituted tetrazolylbenzamides demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . The ethyl substituents may enhance lipophilicity, promoting foliar absorption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume